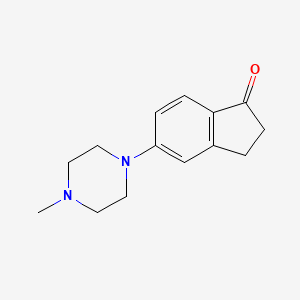![molecular formula C13H20N2O B1611856 {2-[(4-Méthylpipérazin-1-yl)méthyl]phényl}méthanol CAS No. 91904-36-8](/img/structure/B1611856.png)
{2-[(4-Méthylpipérazin-1-yl)méthyl]phényl}méthanol
Vue d'ensemble
Description
“{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol” is a chemical compound with the CAS Number: 123987-12-2. It has a molecular weight of 206.29 . The compound is also known by its IUPAC name [2- (4-methyl-1-piperazinyl)phenyl]methanol .
Molecular Structure Analysis
The molecular structure of “{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol” consists of a piperazine ring attached to a phenyl group via a methylene bridge, with a methyl group attached to the piperazine ring . The InChI Code for this compound is 1S/C12H18N2O/c1-13-6-8-14 (9-7-13)12-5-3-2-4-11 (12)10-15/h2-5,15H,6-10H2,1H3 .Mécanisme D'action
Target of Action
The primary target of [2-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol is the protein S100B . S100B is a member of the S100 family of proteins containing 2 EF-hand calcium-binding motifs. It is located in the cytoplasm and/or nucleus of a wide range of cells and involved in the regulation of a number of cellular processes such as cell cycle progression and differentiation .
Mode of Action
It is known that the compound interacts with its target, leading to changes in the function of the protein .
Biochemical Pathways
S100B has been implicated in the regulation of protein phosphorylation, enzyme activities, the dynamics of cytoskeleton constituents, calcium homeostasis, and the inflammatory response .
Pharmacokinetics
It is known that the compound is a small molecule, which typically suggests good bioavailability .
Result of Action
Given its target, it can be inferred that it may influence cellular processes regulated by s100b, potentially leading to changes in cell cycle progression, differentiation, and inflammatory response .
Avantages Et Limitations Des Expériences En Laboratoire
{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol has several advantages for lab experiments. It is a stable compound that can be synthesized in high yields and purity. It has also been extensively studied for its potential applications in medicine and drug development, making it a valuable compound for research. However, there are some limitations to using {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol in lab experiments. Its inhibitory effects on enzymes and receptors can make it difficult to study the specific effects of these enzymes and receptors in the body. Additionally, its potential applications in medicine and drug development may limit its use in other areas of research.
Orientations Futures
There are several future directions for research on {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol. One area of research is the development of drugs for the treatment of neurological disorders such as Alzheimer's disease and depression. {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans. Another area of research is the study of {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol's antioxidant and anti-inflammatory properties. {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol has shown potential in reducing oxidative stress and inflammation in the body, and further research is needed to determine its potential applications in the treatment of inflammatory disorders such as arthritis. Finally, further research is needed to determine the specific mechanisms of action of {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol and its interactions with enzymes and receptors in the body. This information could lead to the development of more targeted drugs with fewer side effects.
Applications De Recherche Scientifique
Propriétés antidépressives
- Implications: Ces résultats suggèrent un mécanisme sérotoninergique sous-jacent aux effets antidépresseurs de NA-2, justifiant une enquête plus approfondie sur des composés analogues dans divers modèles de dépression .
Applications des dispositifs électro-optiques
1-((4-Méthylpipérazin-1-yl)(phényl)méthyl)naphtalène-2-ol: , un monocristal optique non linéaire dérivé du 2-naphtol organique, a été synthétisé avec succès. Les chercheurs ont étudié son aptitude aux applications de dispositifs électro-optiques .
Traitement de la schizophrénie et des psychoses associées
2-Méthyl-4-(4-méthyl-pipérazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazépine (Olanzapine, OZPN): est utilisé dans le traitement de la schizophrénie et des psychoses associées. Il existe sous plusieurs formes polymorphes et solvates, ce qui en fait un composé important en psychiatrie .
Safety and Hazards
The safety data sheet for a related compound, “{2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin burns, eye damage, and respiratory irritation . It’s recommended to handle this compound with appropriate safety measures, including the use of protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-14-6-8-15(9-7-14)10-12-4-2-3-5-13(12)11-16/h2-5,16H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIQIKXOOKKAKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594568 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91904-36-8 | |
| Record name | {2-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



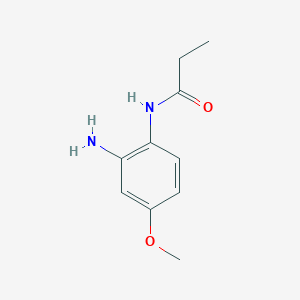
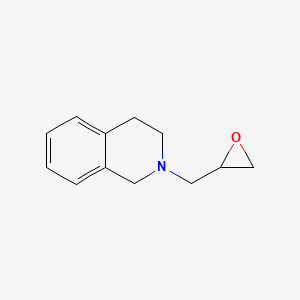

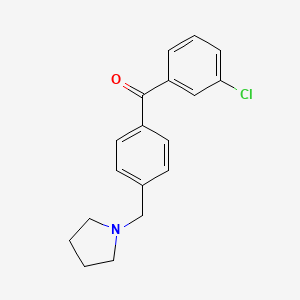
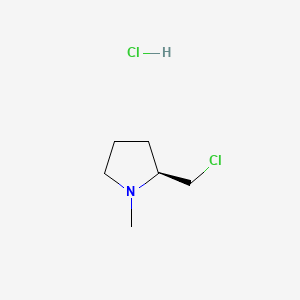
![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)
![Pentasodium;5-[[4-[[8-[[4-anilino-6-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]anilino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfonatonaphthalen-2-yl]diazenyl]-5-methoxy-2-methylphenyl]diazenyl]-2-hydroxy-3-sulfonatobenzoate](/img/structure/B1611780.png)
![Bis[(S,S,S)-DiazaPhos-SPE]](/img/structure/B1611782.png)
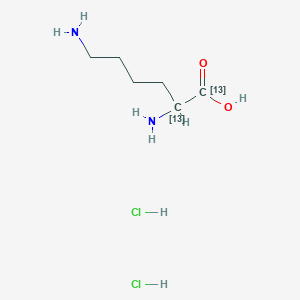

![[[Dimethyl(trifluoromethyl)ethyl]silyloxy]heptacyclopentyltricycloheptasiloxanediol](/img/structure/B1611788.png)

